molecular formula C6H4F3N3O2 B11991958 2,4,5-Trifluoro-6-nitrobenzene-1,3-diamine CAS No. 2106-00-5

2,4,5-Trifluoro-6-nitrobenzene-1,3-diamine

Cat. No.: B11991958
CAS No.: 2106-00-5
M. Wt: 207.11 g/mol
InChI Key: HGYLISKVTLKRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trifluoro-6-nitrobenzene-1,3-diamine is a chemical compound with the molecular formula C6H4F3N3O2 It is characterized by the presence of three fluorine atoms, one nitro group, and two amino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluoro-6-nitrobenzene-1,3-diamine typically involves the nitration of 2,4,5-trifluoroaniline. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones depending on the reaction conditions.

    Reduction: Formation of 2,4,5-trifluoro-1,3-diaminobenzene.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-Trifluoro-6-nitrobenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-6-nitrobenzene-1,3-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds or engage in nucleophilic attacks. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a versatile molecule for various applications.

Comparison with Similar Compounds

    2,4,5-Trifluoronitrobenzene: Similar structure but lacks the amino groups.

    2,4,6-Trifluoronitrobenzene: Differently positioned fluorine atoms.

    2,4,5,6-Tetrafluoro-1,3-phenylenediamine: Contains four fluorine atoms and two amino groups but lacks the nitro group.

Uniqueness: 2,4,5-Trifluoro-6-nitrobenzene-1,3-diamine is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (amino) groups allows for a wide range of chemical transformations and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical properties make it a valuable compound for further research and development.

Properties

CAS No.

2106-00-5

Molecular Formula

C6H4F3N3O2

Molecular Weight

207.11 g/mol

IUPAC Name

2,4,5-trifluoro-6-nitrobenzene-1,3-diamine

InChI

InChI=1S/C6H4F3N3O2/c7-1-2(8)6(12(13)14)5(11)3(9)4(1)10/h10-11H2

InChI Key

HGYLISKVTLKRJJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.